![molecular formula C18H25N3O B2478185 1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea CAS No. 852140-69-3](/img/structure/B2478185.png)

1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea

説明

“1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea” is a chemical compound that contains a cyclohexyl group, an indolyl group, and a urea group . The cyclohexyl group is a cycloalkane with the formula C6H11, the indolyl group is a nitrogen-containing heterocycle, and the urea group is an organic compound with the formula (NH2)2CO .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a six-membered cyclohexyl ring, a five-membered indole ring with a nitrogen atom, and a urea group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and urea groups. The indole group is aromatic and can participate in electrophilic aromatic substitution reactions, while the urea group can participate in reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, urea compounds have high melting points and are highly soluble in water. Indole compounds are typically aromatic and relatively stable .科学的研究の応用

Electrochemical Surface Finishing and Energy Storage

Researchers have explored the use of haloaluminate room-temperature ionic liquids (RTILs) and mixtures involving compounds like urea for advancements in electrochemical technology. These applications span across electroplating and energy storage, highlighting the growing interest and ease of handling these substances compared to the past. The incorporation of urea in these mixtures underlines its significance in electrochemical applications, offering new insights and spotlighting haloaluminate RTILs and solvent mixtures for future research and technology (Tsuda, Stafford, & Hussey, 2017).

Green Chemistry and Organic Synthesis

The role of urea in green chemistry, specifically through its combination with L-(+)-tartaric acid to form deep eutectic mixtures (DESs), has been examined for its efficiency as a solvent, catalyst, or reagent in organic transformations. This approach emphasizes the importance of urea in promoting environmentally friendly and cost-effective methods in synthetic organic chemistry, paving the way for further developments in the use of such mixtures for diverse organic transformations (Ali, Chinnam, & Aswar, 2021).

Urea in Drug Design

Ureas are integral in drug design due to their unique hydrogen-binding capabilities, playing a crucial role in interactions with biological targets. Their presence in various compounds demonstrates a wide range of bioactivities, influencing drug selectivity, stability, toxicity, and pharmacokinetic profiles. This highlights the versatile and significant role of urea in medicinal chemistry, suggesting its continued importance in developing new therapeutic agents (Jagtap, Kondekar, Sadani, & Chern, 2017).

Urea in Environmental and Energy Applications

Urea's potential as a hydrogen carrier for sustainable and long-term energy supply has been explored, emphasizing its attributes for fuel cell applications. The feasibility of utilizing urea, given its wide availability, cost-effectiveness, and non-toxic nature, presents a promising avenue for addressing future sustainable hydrogen supply challenges. This research underscores urea's potential in contributing to the development of environmentally friendly energy solutions (Rollinson, Jones, Dupont, & Twigg, 2011).

将来の方向性

特性

IUPAC Name |

1-cyclohexyl-3-[(1,2-dimethylindol-5-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O/c1-13-10-15-11-14(8-9-17(15)21(13)2)12-19-18(22)20-16-6-4-3-5-7-16/h8-11,16H,3-7,12H2,1-2H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZFXSYQOFLOJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

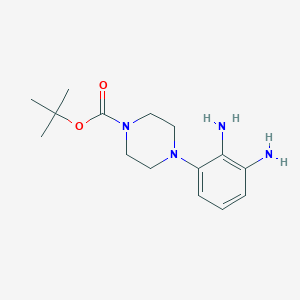

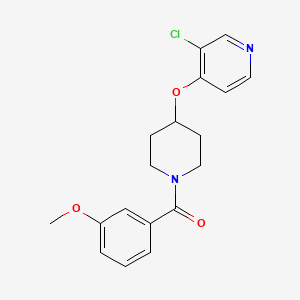

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2478106.png)

![3-[(2,6-Dichlorophenyl)methyl]-2-methyl-1-(4-phenyldiazenylphenyl)pyridin-4-one](/img/structure/B2478108.png)

![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-5-(benzylthio)-4-methyl-4H-1,2,4-triazole](/img/structure/B2478112.png)

![(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanone](/img/structure/B2478114.png)

![(E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2478118.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2478124.png)